Orelabrutinib Orelabrutinib Orelabrutinib is under investigation in clinical trial NCT04305197 (A Study of ICP-022 in Patients With Systemic Lupus Erythematosus (SLE)).
Orelabrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase) with potential antineoplastic activity. Upon administration, orelabrutinib binds to and inhibits the activity of BTK. This prevents both the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways, inhibiting the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
Brand Name: Vulcanchem
CAS No.: 1655504-04-3
VCID: VC0538198
InChI: InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)
SMILES: C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol

Orelabrutinib

CAS No.: 1655504-04-3

Cat. No.: VC0538198

Molecular Formula: C26H25N3O3

Molecular Weight: 427.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Orelabrutinib - 1655504-04-3

Specification

CAS No. 1655504-04-3
Molecular Formula C26H25N3O3
Molecular Weight 427.5 g/mol
IUPAC Name 2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)
Standard InChI Key MZPVEMOYADUARK-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4
Canonical SMILES C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Properties and Structure

Orelabrutinib, chemically known as 2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide, is a small molecule with a molecular formula of C26H25N3O3 and a molecular weight of 427.5 g/mol . It is also known by several synonyms including ICP-022 and has been assigned the CAS number 1655504-04-3 . The compound features a pyridine core with phenoxyphenyl and piperidinyl substituents, which contribute to its high selectivity for BTK.

Identification and Classification

Orelabrutinib belongs to the class of small molecule kinase inhibitors specifically designed to target BTK with high selectivity . It represents a second-generation BTK inhibitor developed to overcome some of the limitations associated with first-generation inhibitors like ibrutinib.

PropertyValue
Molecular FormulaC26H25N3O3
Molecular Weight427.5 g/mol
CAS Number1655504-04-3
Alternative NamesICP-022, INNOBRUKA
Chemical ClassBTK inhibitor

Mechanism of Action

Primary Target and Selectivity Profile

Orelabrutinib functions as a highly selective irreversible inhibitor of Bruton's tyrosine kinase . The compound covalently binds to BTK, preventing its activation and subsequent signaling cascades essential for B-cell development, activation, and survival . Unlike less selective BTK inhibitors, orelabrutinib demonstrates superior kinase selectivity, with minimal off-target effects on other kinases.

When tested against a panel of 456 kinases at a concentration of 1 μM, orelabrutinib only targeted BTK with >90% inhibition, showing negligible inhibition of other kinases, including epidermal growth factor receptor (EGFR), TEC family kinases, and bone marrow tyrosine kinase . This selectivity profile distinguishes orelabrutinib from ibrutinib, which inhibits multiple kinases beyond BTK.

Clinical Efficacy in Hematological Malignancies

Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma

A single-arm, multi-center, open-label phase 2 study evaluated orelabrutinib as monotherapy in 80 Chinese patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) . Patients received orelabrutinib at a dose of 150 mg once daily. The results demonstrated remarkable efficacy:

Efficacy in High-Risk Subgroups

Notably, orelabrutinib demonstrated substantial efficacy in patients with high-risk prognostic features, which typically predict poor outcomes with conventional therapies:

These results suggest that orelabrutinib may be particularly valuable for patients with poor prognostic factors who have limited treatment options .

Mantle Cell Lymphoma

Pharmacokinetics and Dosing

Clinical Pharmacology

Orelabrutinib has demonstrated favorable pharmacokinetic properties that enable once-daily dosing. The standard therapeutic dose in clinical trials has been 150 mg once daily . Studies have shown that this dosing regimen achieves sustained BTK occupancy at 24 hours post-dose, indicating continuous target inhibition throughout the dosing interval .

The compound's high selectivity for BTK may also contribute to its favorable therapeutic window, allowing for effective target inhibition with minimal off-target effects at clinically relevant doses.

Current Investigations and Future Directions

Ongoing Clinical Trials

Orelabrutinib is currently being investigated in multiple clinical trials across various indications, with a maximum clinical trial phase of III across all indications . These include:

  • Hematological malignancies beyond CLL/SLL and MCL

  • Autoimmune conditions such as systemic lupus erythematosus (SLE) (NCT04305197)

  • Potential applications in other B-cell mediated disorders

Future Research Directions

Several areas warrant further investigation:

  • Long-term efficacy and safety data beyond the current follow-up periods

  • Comparative studies against other BTK inhibitors to establish potential clinical advantages

  • Novel combination approaches with other targeted therapies or immunotherapies

  • Biomarker studies to identify patients most likely to benefit from orelabrutinib

  • Potential for sequential or combination therapy approaches to overcome resistance mechanisms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator